
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide is a complex organic compound that features both a hydroxypropyl group and a phenanthroline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the hydroxypropyl group followed by the introduction of the phenanthroline moiety. The final step would involve the coupling of these intermediates with adipic acid to form the desired compound. Reaction conditions such as temperature, solvents, and catalysts would need to be optimized for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The phenanthroline moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions would vary based on the specific reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of the phenanthroline moiety could lead to a dihydrophenanthroline derivative.
科学研究应用
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: If the compound shows therapeutic potential, it could be developed into a pharmaceutical agent.
Industry: The compound could be used in materials science for the development of new materials with specific properties.
作用机制
The mechanism of action of N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide would depend on its specific application. In coordination chemistry, it would act as a ligand, binding to metal ions through its phenanthroline and hydroxypropyl groups. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Similar compounds might include other phenanthroline derivatives or hydroxypropyl-substituted amides. Examples include:
- 1,10-Phenanthroline
- N1-(3-Hydroxypropyl)adipamide
- N1-(1,10-Phenanthrolin-5-yl)adipamide
Uniqueness
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit properties not found in simpler or less functionalized analogs.
属性
分子式 |
C21H24N4O3 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
N'-(3-hydroxypropyl)-N'-(1,10-phenanthrolin-5-yl)hexanediamide |
InChI |
InChI=1S/C21H24N4O3/c22-18(27)8-1-2-9-19(28)25(12-5-13-26)17-14-15-6-3-10-23-20(15)21-16(17)7-4-11-24-21/h3-4,6-7,10-11,14,26H,1-2,5,8-9,12-13H2,(H2,22,27) |
InChI 键 |
IXRXIVSFPOPEHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N(CCCO)C(=O)CCCCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


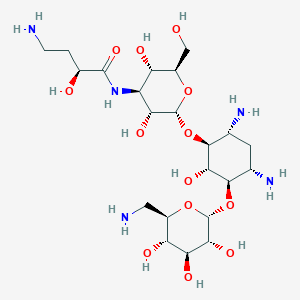

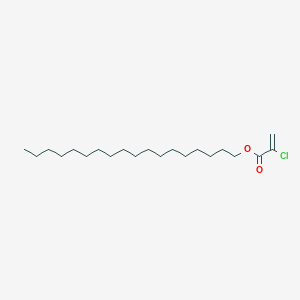
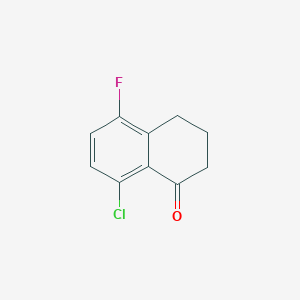
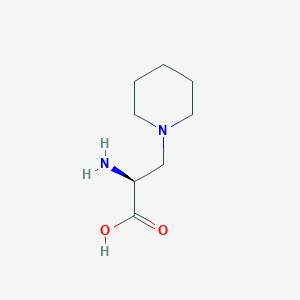

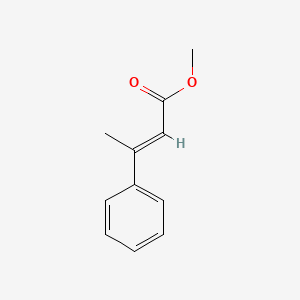
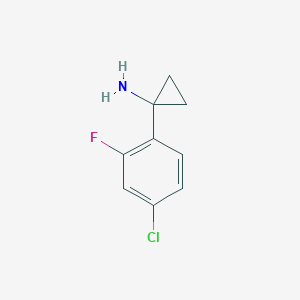
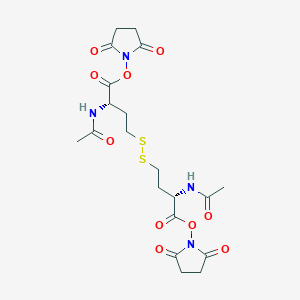
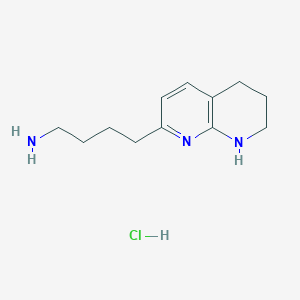

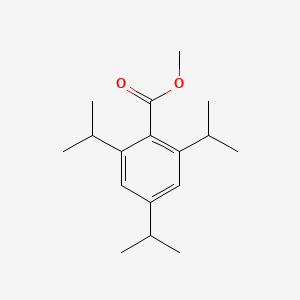
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)

